molecular formula C12H13N3O2 B11878928 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11878928
M. Wt: 231.25 g/mol
InChI Key: GSCQDOIIESSZJJ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 3-methoxyphenyl group and an azetidin-3-yl moiety, respectively. The 3-methoxyphenyl substituent contributes electron-donating effects and modulates lipophilicity, making this compound a candidate for drug discovery, particularly in oncology and neurology .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H13N3O2/c1-16-10-4-2-3-8(5-10)11-14-12(17-15-11)9-6-13-7-9/h2-5,9,13H,6-7H2,1H3

InChI Key

GSCQDOIIESSZJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CNC3

Origin of Product

United States

Biological Activity

The compound 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3O2C_{12}H_{14}ClN_3O_2 with a molecular weight of approximately 253.71 g/mol. The compound features an azetidine ring and an oxadiazole moiety which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazoleS. aureus8
5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazoleE. coli16

2. Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, it was tested against various human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) with notable cytotoxic effects .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazoleHepG210
5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazoleMCF715

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of oxadiazoles has been documented in various studies. Compounds containing the oxadiazole ring have demonstrated inhibition of inflammatory mediators such as TNF-alpha and IL-6 in cellular models . Moreover, analgesic properties were observed in animal models where pain responses were significantly reduced following administration of these compounds.

Case Studies

Case Study 1: Antitubercular Activity
Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The study revealed that certain compounds exhibited significant inhibition of bacterial growth both in active and dormant states . Molecular docking studies indicated strong binding affinities to the enoyl reductase enzyme involved in fatty acid biosynthesis.

Case Study 2: Neuroprotective Effects
Research by Desai et al. (2018) explored the neuroprotective effects of oxadiazole derivatives. The study found that specific compounds not only inhibited neuroinflammation but also protected neuronal cells from oxidative stress-induced damage . This opens avenues for further exploration in neurodegenerative disease treatment.

Scientific Research Applications

Anti-Alzheimer's Disease Potential

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, in the treatment of Alzheimer's disease (AD). These compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the breakdown of acetylcholine—a neurotransmitter crucial for memory and learning.

A study reported that several synthesized oxadiazole derivatives demonstrated IC50 values for AChE inhibition ranging from 0.00098 to 0.07920 µM, outperforming established drugs like donepezil (IC50 = 0.12297 µM) . This suggests that these compounds could serve as effective alternatives or adjuncts to current AD therapies.

MAO Inhibition

In addition to cholinesterase inhibition, some derivatives of this compound have shown promising results as monoamine oxidase (MAO) inhibitors. The ability to inhibit MAO-A and MAO-B can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are often depleted in neurodegenerative conditions .

Mechanistic Pathways

The mechanisms through which these oxadiazole derivatives exert their effects include:

  • Cholinesterase Inhibition : Enhancing acetylcholine levels by inhibiting its breakdown.
  • Antioxidant Activity : Protecting neuronal cells from oxidative stress.
  • MAO Inhibition : Increasing neurotransmitter availability by inhibiting their degradation.

Structure-Activity Relationship (SAR)

The structural modifications on the oxadiazole core significantly influence the biological activity of these compounds. For instance:

Compound Substituent IC50 (µM) Target
5a4-Methoxyphenyl0.00098AChE
4cBenzyl117.43MAO-B
1bPhenyl47.25MAO-A

This table illustrates how different substituents can enhance or diminish the potency against specific targets .

Safety and Toxicity Profiles

Safety evaluations have indicated that many synthesized oxadiazole derivatives exhibit low toxicity levels, making them suitable candidates for further development into therapeutic agents . Compounds were found to provide significant protection against induced lysis in human red blood cells (HRBCs), underscoring their potential as safe drug candidates.

Synthesis and Evaluation

In a recent research project, a series of novel oxadiazole derivatives were synthesized and evaluated for their anti-Alzheimer's properties through a series of in vitro assays . The results demonstrated that certain derivatives not only inhibited AChE but also showed antioxidant properties that could contribute to neuroprotection.

Clinical Implications

The promising results from preclinical studies suggest that further clinical investigations are warranted to explore the therapeutic efficacy of these compounds in human subjects suffering from neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties
This compound C₁₂H₁₄N₃O₂ 3-methoxyphenyl, azetidin-3-yl 244.26 Moderate lipophilicity, conformational flexibility
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₂H₁₀F₃N₃O 3-(trifluoromethyl)phenyl, azetidin-3-yl 269.23 Enhanced lipophilicity, metabolic stability
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride C₈H₁₄ClN₃O₂ 2-methoxyethyl, azetidin-3-yl 219.67 Higher polarity, improved aqueous solubility
Borane 3-(3-methoxyphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole complex (59) C₁₉H₂₄BN₃O₂ 3-methoxyphenyl, quinuclidin-3-ylmethyl 337.22 Enhanced stability, potential CNS activity
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole C₉H₁₃N₃O₂ Cyclopropyl, azetidin-3-yloxymethyl 195.22 Compact structure, metabolic resistance

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl analogue (C₁₂H₁₀F₃N₃O) exhibits higher lipophilicity than the methoxyphenyl derivative due to the electron-withdrawing CF₃ group, which enhances membrane permeability .
  • Solubility : The 2-methoxyethyl-substituted compound (C₈H₁₄ClN₃O₂) shows improved aqueous solubility, attributed to the polar ether group .
Anticancer Potential
  • Parent Compound : The 3-methoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors, similar to 3-aryl-5-aryl-1,2,4-oxadiazoles reported as apoptosis inducers .
  • Trifluoromethylphenyl Analogue : The CF₃ group in C₁₂H₁₀F₃N₃O could enhance activity against drug-resistant cancers by resisting metabolic degradation .
  • Borane Complex (59) : The quinuclidine-borane complex may target α7 nicotinic acetylcholine receptors, relevant in neurodegenerative diseases and cancer .
Neurological Targets

    Preparation Methods

    Classical Amidoxime-Carboxylic Acid Derivative Cyclization

    The Tiemann-Krüger method remains foundational, utilizing amidoximes (1 ) and acyl chlorides (2 ) under basic conditions (Scheme 1):

    Amidoxime (R-C(=N-OH)-NH2) + Acyl chloride (R’-COCl)1,2,4-Oxadiazole (R-C=N-O-C(=O)-R’) + HCl\text{Amidoxime (R-C(=N-OH)-NH}_2\text{) + Acyl chloride (R'-COCl)} \rightarrow \text{1,2,4-Oxadiazole (R-C=N-O-C(=O)-R') + HCl}

    Optimized Conditions :

    • Catalyst : Triethylamine (TEA) or tetrabutylammonium fluoride (TBAF).

    • Solvent : Dichloromethane (DCM) or acetonitrile.

    • Yield : 45–68% for 3,5-disubstituted variants.

    Limitations : Low yields due to competing side reactions and purification challenges.

    Microwave-Assisted Synthesis

    Microwave irradiation (MWI) enhances reaction efficiency (Table 1):

    Entry Substrate Conditions Time Yield
    13-MethoxybenzamidoximeNH4_4F/Al2_2O3_3, MWI5 min89%
    2Azetidine-3-carboxamideK2_2CO3_3, MWI8 min78%

    Advantages :

    • Reduced reaction time (5–15 min vs. 24 h).

    • Environmentally benign with minimal solvent use.

    Introduction of the 3-Methoxyphenyl Group

    Electrophilic Aromatic Substitution

    3-Methoxybenzoyl chloride (3 ) reacts with amidoximes to form 3-(3-methoxyphenyl)-1,2,4-oxadiazole (4 ) (Scheme 2):

    3-Methoxybenzoyl chloride + AmidoximeTEA3-(3-Methoxyphenyl)-1,2,4-oxadiazole\text{3-Methoxybenzoyl chloride + Amidoxime} \xrightarrow{\text{TEA}} \text{3-(3-Methoxyphenyl)-1,2,4-oxadiazole}

    Challenges :

    • Ortho/meta selectivity : Electron-donating methoxy groups direct electrophiles to para/ortho positions, necessitating meta-substituted precursors.

    • Solution : Use pre-functionalized 3-methoxybenzoyl chloride synthesized via Friedel-Crafts acylation of anisole.

    Azetidin-3-yl Moiety Incorporation

    Azetidin-2-one Intermediate Synthesis

    Azetidin-3-yl groups are introduced via Staudinger reactions or cyclization (Scheme 3):

    • Chloroacetyl chloride reacts with Schiff bases (5 ) under basic conditions to form azetidin-2-ones (6 ).

    • Reduction : Azetidin-2-one (6 ) is reduced to azetidine (7 ) using LiAlH4_4.

    Conditions :

    • Solvent : Dioxane or DCM.

    • Base : Triethylamine.

    • Yield : 65–72% for azetidin-2-ones.

    Final Coupling and Purification

    Nucleophilic Substitution

    The azetidine nitrogen attacks the C5 position of 3-(3-methoxyphenyl)-1,2,4-oxadiazole (4 ) (Scheme 4):

    3-(3-Methoxyphenyl)-1,2,4-oxadiazole + AzetidineBaseTarget Compound\text{3-(3-Methoxyphenyl)-1,2,4-oxadiazole + Azetidine} \xrightarrow{\text{Base}} \text{Target Compound}

    Optimized Parameters :

    • Base : Potassium carbonate (K2_2CO3_3).

    • Solvent : Dimethylformamide (DMF) at 80°C.

    • Yield : 58%.

    Chromatographic Purification

    • Stationary phase : Silica gel (230–400 mesh).

    • Eluent : Hexane/ethyl acetate (7:3).

    • Purity : >95% by HPLC.

    Alternative Synthetic Routes

    One-Pot Tandem Synthesis

    Baykov et al.’s superbase method (NaOH/DMSO) enables one-pot formation (Scheme 5):

    Amidoxime + Methyl 3-methoxybenzoateNaOH/DMSOTarget Compound\text{Amidoxime + Methyl 3-methoxybenzoate} \xrightarrow{\text{NaOH/DMSO}} \text{Target Compound}

    Yield : 74%.

    Photocatalytic Cyclization

    Visible-light-mediated synthesis using eosin Y and CBr4_4 achieves 89% yield under oxygen atmosphere.

    Challenges and Limitations

    • Regioselectivity : Competing para-substitution during 3-methoxyphenyl introduction.

    • Azetidine Stability : Prone to ring-opening under strong acids/bases.

    • Scalability : Microwave and photocatalytic methods require specialized equipment .

    Q & A

    Advanced Research Question

    • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles .
    • HPLC-MS Monitoring : Tracks degradation products in simulated biological fluids (e.g., PBS at pH 7.4) .
    • DSC (Differential Scanning Calorimetry) : Measures phase transitions and stability ranges .

    How can computational methods guide the design of derivatives with improved efficacy?

    Advanced Research Question

    • Molecular Docking : Predicts binding affinities to targets like α7 nicotinic receptors or TIP47 .
    • DFT Calculations : Models reaction pathways for substituent introduction (e.g., regioselective hydrogenation in superelectrophilic conditions) .
    • ADMET Prediction : Estimates absorption, distribution, and toxicity using software like SwissADME .

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